molecular formula C10H12N4O5 B150698 L-Inosine CAS No. 21138-24-9

L-Inosine

Cat. No.: B150698
CAS No.: 21138-24-9
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-DEGSGYPDSA-N
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Description

L-Inosine is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a sugar moiety

Mechanism of Action

Target of Action

L-Inosine primarily targets adenosine receptors, including A1, A2A, A2B, and A3 G-protein coupled receptors . These receptors are involved in various physiological processes, including inflammation, immunity, and neurological functions .

Mode of Action

This compound interacts with its targets in a receptor-dependent or independent manner . It has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The exact mechanism of this action is unclear, but possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis, and promotion of the survival of astrocytes .

Biochemical Pathways

This compound is an essential metabolite for purine biosynthesis and degradation . It also acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . Inosine can be metabolized into hypoxanthine, xanthine, and uric acid . It also plays a role in the regulation of the immune system and has been proposed to act as a second messenger of signal transduction in cells .

Pharmacokinetics

This compound is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly . It is also produced by several species found in the gut microbiome . The transport of this compound across the cell membrane is mediated by equilibrative and concentrative nucleoside transporters .

Result of Action

This compound may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . It has been found to enhance immunotherapeutic effects and antitumor T-cell responses in various tumor types . It also plays a role in increasing energy expenditure, browning of adipose tissue, and improving leptin sensitivity .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosine and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner .

Biochemical Analysis

Biochemical Properties

L-Inosine is crucial in biochemical reactions, particularly in purine biosynthesis and RNA editing. It interacts with several enzymes and proteins, including adenosine deaminases, which convert adenosine to inosine in RNA molecules. This modification can alter codon recognition in tRNA and affect mRNA stability, localization, and splicing . Additionally, this compound is a substrate for inosine monophosphate dehydrogenase (IMPDH), an enzyme that catalyzes the rate-limiting step in guanine nucleotide biosynthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a molecular messenger in cell signaling pathways and can modulate the fate of RNAs by altering their stability and localization . Inosine’s role in purine metabolism also impacts cellular energy balance and nucleotide synthesis, which are essential for cell proliferation and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to adenosine deaminases, facilitating the deamination of adenosine to inosine in RNA molecules . This post-transcriptional modification can change the sequence of the translated polypeptide or modulate RNA stability and splicing. Additionally, this compound interacts with IMPDH, influencing guanine nucleotide biosynthesis and cellular energy balance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular processes and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cellular functions and promote nucleotide synthesis. At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and energy balance . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways, including purine metabolism and nucleotide synthesis. It interacts with enzymes such as adenosine deaminases and IMPDH, influencing the levels of purine nucleotides and their intermediates . These interactions can affect metabolic flux and the overall balance of nucleotides within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in modulating cellular processes.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The precise localization of this compound within the cell can determine its role in RNA editing, nucleotide synthesis, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Inosine typically involves multiple steps. The process begins with the preparation of the sugar moiety, followed by the attachment of the purine base. Common reagents used in these reactions include protective groups to safeguard reactive hydroxyl groups and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like crystallization, chromatography, or recrystallization.

Chemical Reactions Analysis

Types of Reactions

L-Inosine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The purine base can undergo substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the purine base.

Scientific Research Applications

L-Inosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleosides and nucleotides, such as adenosine, guanosine, and cytidine. These compounds share a similar structure, with a purine or pyrimidine base attached to a sugar moiety.

Uniqueness

What sets L-Inosine apart is its specific configuration and the presence of multiple hydroxyl groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-DEGSGYPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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